Cas no 577967-83-0 (2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine)

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- PIPERIDINE, 1-[(5,6-DICHLORO-3-PYRIDINYL)CARBONYL]-
- Methanone, (5,6-dichloro-3-pyridinyl)-1-piperidinyl-
- 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine
- (5,6-dichloropyridin-3-yl)(piperidin-1-yl)methanone
- AKOS000150354
- Z31424329
- 5,6-dichloronicotinic acid piperidide
- CS-0249845
- G22393
- AXSJDGHQFMXGFL-UHFFFAOYSA-N
- CYA96783
- EN300-45392
- 577967-83-0
- (5,6-dichloropyridin-3-yl)-piperidin-1-ylmethanone
- 2,3-dichloro-5-(piperidin-1-ylcarbonyl)pyridine
-
- Inchi: InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-14-10(9)13)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2
- InChI Key: AXSJDGHQFMXGFL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 258.0326684Da
- Monoisotopic Mass: 258.0326684Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 33.2Ų
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-45392-0.25g |
2,3-dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 95.0% | 0.25g |
$122.0 | 2025-03-15 | |
1PlusChem | 1P019VZJ-100mg |
2,3-dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 99% | 100mg |
$162.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320515-250mg |
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 95% | 250mg |
¥3343.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320515-500mg |
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 95% | 500mg |
¥6588.00 | 2024-05-08 | |
Aaron | AR019W7V-250mg |
2,3-dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 95% | 250mg |
$193.00 | 2025-02-14 | |
Aaron | AR019W7V-5g |
2,3-dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 95% | 5g |
$1004.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320515-2.5g |
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 95% | 2.5g |
¥16550.00 | 2024-05-08 | |
1PlusChem | 1P019VZJ-2.5g |
2,3-dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 99% | 2.5g |
$657.00 | 2023-12-16 | |
1PlusChem | 1P019VZJ-50mg |
2,3-dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 99% | 50mg |
$130.00 | 2023-12-16 | |
1PlusChem | 1P019VZJ-10g |
2,3-dichloro-5-(piperidine-1-carbonyl)pyridine |
577967-83-0 | 99% | 10g |
$1369.00 | 2023-12-16 |
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine
Introduction to 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine (CAS No. 577967-83-0)
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine, identified by its CAS number 577967-83-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its versatile structural properties and potential applications in drug development. The compound features a pyridine core substituted with chloro and piperidine carbonyl groups, which contribute to its reactivity and utility in synthetic chemistry.
The molecular structure of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine consists of a six-membered aromatic ring with two chlorine atoms at the 2 and 3 positions, and a piperidine-1-carbonyl moiety at the 5 position. This configuration makes it an attractive intermediate for the synthesis of more complex molecules. The presence of electron-withdrawing chloro groups enhances electrophilic substitution reactions, while the piperidine carbonyl group provides a site for further functionalization. These features make it a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyridine-piperidine scaffold. Studies have shown that such structures can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific arrangement of substituents in 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine may contribute to its ability to interact with biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine is its role as a key intermediate in the synthesis of novel therapeutic agents. Researchers have utilized this compound to develop new drugs targeting various diseases. For instance, derivatives of this molecule have been explored for their potential in inhibiting enzymes involved in cancer progression. The chloro and piperidine carbonyl groups provide multiple sites for chemical modification, allowing chemists to tailor the compound's properties for specific biological applications.
The synthesis of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the chlorination of a pyridine precursor, followed by functionalization with piperidine derivatives. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods underscore the compound's importance in modern pharmaceutical synthesis.
Recent advancements in computational chemistry have further enhanced the understanding of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine's reactivity and interaction with biological targets. Molecular modeling studies have provided insights into how this compound can be optimized for better pharmacological activity. By leveraging computational tools, researchers can predict the binding affinity of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine to various proteins and enzymes, guiding the design of more effective derivatives.
The pharmaceutical industry continues to invest in research aimed at discovering new therapeutic agents derived from heterocyclic compounds like 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine. Its unique structural features make it a valuable asset in drug discovery programs targeting neurological disorders, infectious diseases, and chronic conditions. As our understanding of its chemical properties grows, so does its potential to contribute to the development of next-generation medications.
In conclusion, 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine (CAS No. 577967-83-0) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and synthetic accessibility make it an indispensable tool for researchers developing new drugs. With ongoing studies exploring its pharmacological properties and potential applications, this compound is poised to play a crucial role in future medical breakthroughs.
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